molecular formula C21H31ClN6O3 B1677963 Ppack CAS No. 71142-71-7

Ppack

Cat. No.: B1677963
CAS No.: 71142-71-7
M. Wt: 451.0 g/mol
InChI Key: KWPACVJPAFGBEQ-IKGGRYGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PPACK (Phe(D)-Pro-Arg-Chloromethylketone) is a potent, irreversible thrombin inhibitor that targets the active site of thrombin, a key enzyme in the coagulation cascade. Thrombin plays a central role in converting fibrinogen to fibrin, activating platelets, and amplifying clot formation. This compound’s mechanism involves covalent binding to thrombin’s catalytic serine residue (Ser195), rendering the enzyme inactive . Recent advancements have integrated this compound with nanotechnology to enhance its therapeutic efficacy. For instance, this compound-functionalized perfluorocarbon nanoparticles (this compound-NPs) provide localized thrombin inhibition at thrombus sites while minimizing systemic anticoagulant effects . This innovation addresses limitations of conventional anticoagulants, such as short half-life and nonspecific activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

PPACK is synthesized through a series of chemical reactions involving the coupling of D-phenylalanine, L-proline, and L-arginine with a chloromethyl ketone group. The synthesis typically involves the following steps:

    Coupling Reaction: D-phenylalanine is coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).

    Addition of L-arginine: The resulting dipeptide is then coupled with L-arginine using a similar coupling reagent and base.

    Introduction of Chloromethyl Ketone Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and large-scale reactors helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

PPACK undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl ketone group in this compound can undergo nucleophilic substitution reactions.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the peptide bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions with this compound include amines and thiols.

    Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis reactions, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

PPACK has a wide range of applications in scientific research, including:

Mechanism of Action

PPACK exerts its effects by irreversibly binding to the active site of thrombin. The chloromethyl ketone group forms a covalent bond with the serine residue in the active site of thrombin, leading to the formation of a stable complex. This inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting the blood coagulation cascade .

Comparison with Similar Compounds

Structural and Functional Analogues

PPACK belongs to the class of synthetic tripeptide chloromethylketones. Key analogues and competitors include:

Heparin: A glycosaminoglycan that potentiates antithrombin III to inhibit thrombin and Factor Xa.

Argatroban : A direct thrombin inhibitor binding reversibly to thrombin’s active site.

Bivalirudin : A bivalent peptide inhibitor targeting both thrombin’s active site and exosite I.

Comparative Efficacy and Selectivity

Parameter This compound This compound-NPs Heparin Argatroban
Thrombin Inhibition (IC₅₀) 2.1 nM 0.8 nM 10–100 nM* 1.9 nM*
Specificity Irreversible Irreversible Indirect (via ATIII) Reversible
Plasma Half-Life <5 min 20 min (localized) 60–90 min* 45 min*
APTT Normalization 20 min post-dose 20 min post-dose 2–6 hours* 1–2 hours*
In Vivo Thrombus Reduction 40% reduction 75% reduction 30% reduction* 50% reduction*

*Data extrapolated from general anticoagulant literature; this compound-specific values sourced from .

Key Research Findings

  • This compound vs. Heparin: this compound-NPs demonstrated superior antithrombotic activity in acute arterial thrombosis models, achieving 75% thrombus inhibition compared to heparin’s 30% . Heparin’s systemic anticoagulation also prolonged APTT (>2 hours), whereas this compound-NPs restored normal clotting within 20 minutes .
  • This compound vs. Argatroban : While both are direct thrombin inhibitors, this compound’s irreversible binding offers sustained inhibition at the thrombus site, unlike Argatroban’s reversible mechanism, which requires continuous infusion for efficacy.
  • Nanoparticle Advantage: this compound-NPs retained 90% of thrombin-binding capacity at the injury site for >24 hours, as confirmed by ¹⁹F MRI, whereas unbound this compound diffused systemically within minutes .

Biological Activity

PPACK (D-Phe-Pro-Arg-Chloromethylketone) is a synthetic peptide that functions primarily as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting thrombin and plasmin, and its application in nanoparticle formulations for enhanced therapeutic effects.

This compound operates by irreversibly binding to the active site of thrombin, thereby preventing it from cleaving fibrinogen into fibrin, which is essential for clot formation. The specificity of this compound for thrombin over other serine proteases, such as plasmin, is crucial for its therapeutic utility.

Kinetics of Inhibition

The kinetics of this compound's inhibition of thrombin has been extensively studied. In one study, the interaction between this compound and thrombin was quantified using the Chromozym TH assay. The results indicated that this compound could achieve complete inhibition of thrombin activity at a concentration of 15.5 pM when conjugated to nanoparticles, demonstrating enhanced potency compared to free this compound .

Efficacy Against Plasmin

This compound's efficacy was also evaluated against plasmin, an enzyme involved in fibrinolysis. In experiments where this compound was incubated with plasmin, over 80% inhibition was observed with concentrations as low as 138 μM for both free and nanoparticle-bound this compound. This indicates that while this compound is primarily designed to inhibit thrombin, it retains some activity against plasmin without compromising its specificity .

Nanoparticle Formulations

Recent advancements have led to the development of this compound-conjugated nanoparticles (this compound-NPs), which enhance the delivery and efficacy of the inhibitor at sites of thrombotic injury. The nanoparticles demonstrated a significant increase in the local concentration of this compound at the site of thrombus formation, thereby improving its inhibitory effects on thrombin.

Stability and Characterization

The stability of this compound-NPs was assessed through high-performance liquid chromatography (HPLC), revealing that approximately 13,650 molecules of this compound were coupled to each nanoparticle. Additionally, zeta potential measurements indicated a shift from -35 mV to -22.3 mV upon coupling with this compound, suggesting successful functionalization .

Case Studies and Research Findings

Several studies have highlighted the clinical implications of utilizing this compound and its nanoparticle formulations:

  • Thrombus Formation Inhibition : In vivo studies demonstrated that this compound-NPs significantly restored endothelial barrier integrity in models of vascular injury. This suggests potential applications in treating conditions related to thrombosis and vascular dysfunction .
  • Comparative Efficacy : A comparative analysis between free this compound and this compound-NPs showed that the latter exhibited a second-order rate constant for thrombin inhibition significantly higher than that of free this compound (6.10 × 10¹² M⁻¹ min⁻¹ vs. 3.65 × 10⁸ M⁻¹ min⁻¹). This indicates a kinetic advantage for nanoparticle-bound inhibitors in therapeutic settings .

Summary Table: Key Findings on this compound Activity

Parameter Free this compound This compound Nanoparticles
Thrombin Inhibition Complete at 15.5 pMComplete at 15.5 pM
Second Order Constant 3.65×1083.65\times 10^8 M⁻¹ min⁻¹6.10×10126.10\times 10^{12} M⁻¹ min⁻¹
Plasmin Inhibition >80% at 138 μM>80% at 138 μM
Zeta Potential Before Coupling -35 mV-22.3 mV
Stability ModerateHigh

Q & A

Basic Research Questions

Q. How do I design experiments to compare PPACK with other anticoagulants (e.g., heparin, TSC) in thrombin inhibition studies?

  • Methodological Answer : Use a standardized in vitro thrombin activity assay (e.g., chromogenic substrate analysis) to measure inhibition efficacy. Include controls for anticoagulant-specific effects (e.g., calcium chelation in TSC vs. direct thrombin inhibition in this compound). Validate results with parallel platelet aggregation tests (e.g., ADP- or TRAP-mediated aggregations) to assess functional outcomes . For statistical rigor, replicate experiments across multiple donor samples and apply ANOVA with post-hoc corrections to account for inter-individual variability .

Q. What protocols ensure this compound stability in experimental setups?

  • Methodological Answer : Prepare this compound solutions fresh daily in pH-buffered saline (pH 7.4) to prevent degradation. Validate stability via high-performance liquid chromatography (HPLC) at timed intervals. Include negative controls (e.g., solvent-only samples) to rule out time-dependent artifacts. Document storage conditions (e.g., −80°C aliquots) and avoid freeze-thaw cycles .

Q. How should I address conflicting data between this compound and non-calcium-chelating anticoagulants in platelet function studies?

  • Methodological Answer : Conduct a systematic comparison using dual-anticoagulant models. For example, collect blood samples in both this compound and 3.2% TSC tubes, then analyze platelet aggregation metrics (MA, slope, and AUC) under identical conditions. Use Bland-Altman plots to quantify agreement/discrepancies and identify context-dependent biases (e.g., differential effects on ADP vs. TRAP pathways) .

Advanced Research Questions

Q. How can this compound-conjugated nanoparticles be optimized for targeted thrombin inhibition in translational studies?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify this compound-nanoparticle binding affinity and valency. Validate in vivo efficacy using a photochemical carotid injury model, with 19F MRI to track nanoparticle localization . For dose optimization, perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate nanoparticle concentration with APTT normalization times .

Q. What statistical approaches reconcile contradictory results in this compound’s inhibition of chemokine production in endothelial cells?

  • Methodological Answer : Apply multivariate regression to isolate this compound-specific effects from confounding variables (e.g., PAR-1 signaling interference). Use pathway enrichment analysis (e.g., KEGG, GO) to identify upstream regulators (e.g., MEK/ERK) and validate with inhibitor co-treatment experiments (e.g., U0126 for MEK) . Report effect sizes with 95% confidence intervals to distinguish biological significance from statistical noise .

Q. How do I design a longitudinal study to assess this compound’s long-term effects on coagulation parameters in animal models?

  • Methodological Answer : Implement a crossover design with washout periods to control for intra-subject variability. Measure serial APTT, thrombin generation potential (TGP), and fibrinogen levels. Use mixed-effects models to account for repeated measures and include terminal histopathology to evaluate thrombus resolution .

Q. Data Analysis & Reporting

Q. What frameworks ensure robust interpretation of this compound-related data in complex biological systems?

  • Methodological Answer : Adopt the P-E/I-C-O framework to structure hypotheses:

  • P opulation: Define cell type or animal model.
  • E xposure/I ntervention: Specify this compound concentration/delivery method.
  • C omparison: Use heparin or TSC as controls.
  • O utcome: Quantify metrics like MA inhibition (%) or thrombus volume reduction.
    Create "shell" tables a priori to standardize data collection and minimize bias .

Q. How should I present conflicting data between in vitro and in vivo this compound efficacy?

  • Methodological Answer : Use a dual-axis graph to overlay in vitro IC50 values with in vivo dose-response curves. Annotate discrepancies (e.g., plasma protein binding effects) and propose mechanistic hypotheses (e.g., nanoparticle-enhanced bioavailability) . Discuss limitations in the "Results" section and propose follow-up experiments (e.g., microdialysis for tissue-specific concentration measurements) .

Q. Ethical & Reproducibility Considerations

Q. What steps validate this compound’s specificity in PAR-1 signaling studies?

  • Methodological Answer : Perform siRNA knockdown of PAR-1 in endothelial cells and repeat thrombin stimulation assays with/without this compound. Use Western blotting to confirm PAR-1 expression levels and ELISA to quantify IL-8/GROα production. Include this compound analogs (e.g., inactive chloromethyl ketones) as negative controls .

Q. How do I ensure compliance with IUPAC guidelines when reporting this compound-nanoparticle synthesis?

  • Methodological Answer : Detail covalent conjugation methods (e.g., carbodiimide chemistry) in the "Experimental" section, including molar ratios, reaction times, and purification steps (e.g., centrifugation/ultrafiltration). Characterize nanoparticles via DLS (size), zeta potential (surface charge), and TEM (morphology). Provide raw data in supplementary materials .

Properties

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26)/t15-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPACVJPAFGBEQ-IKGGRYGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71142-71-7
Record name PPACK
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71142-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PPACK
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071142717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PPACK
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62UL02WW4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ppack
Reactant of Route 2
Reactant of Route 2
Ppack
Reactant of Route 3
Reactant of Route 3
Ppack
Reactant of Route 4
Ppack
Reactant of Route 5
Ppack
Reactant of Route 6
Ppack

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.